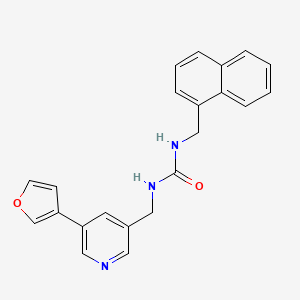
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity and Drug Design 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a compound with potential applications in the development of anticancer drugs. Research has highlighted the importance of furan and naphthalene derivatives in drug discovery, showing anticancer activity against different human cancer cell lines through mechanisms such as apoptosis, cell cycle arrest, and inhibition of kinases. Urea derivatives, in particular, have shown broad ranges of bioactivity and are incorporated in drug molecules to enhance selectivity, stability, and pharmacokinetic profiles. The unique hydrogen-binding capabilities of ureas make them significant in drug-target interactions, emphasizing their role in medicinal chemistry for developing targeted anticancer drugs (Akhtar et al., 2017); (Jagtap et al., 2017).
Pyrolysis and Smoke Formation The compound's furan component relates to the study of pyrolysis chemistry, particularly in the context of understanding cigarette smoke formation. Research on the pyrolysis of sugars like d-glucose, d-fructose, and sucrose has shown that furans are significant products. This understanding assists in drawing parallels to smoke precursor-product relationships, providing insight into the chemical processes involved in smoke formation and the potential environmental impact of furans (Sanders et al., 2003).
Urease Inhibition and Therapeutic Applications The urea moiety's relevance extends to its role in the development of urease inhibitors, which have applications in treating gastric and urinary tract infections caused by pathogens like Helicobacter pylori. Research on urea derivatives, including their therapeutic potential as urease inhibitors, highlights the necessity of identifying effective compounds with fewer side effects than current options. This area of research underscores the significance of urea derivatives in addressing infections and suggests a broader scope for their application in medicine (Kosikowska & Berlicki, 2011).
Biosensors and Environmental Monitoring Furthermore, the urea component is instrumental in biosensor development for detecting and quantifying urea concentrations, which is crucial in diagnosing and monitoring various health conditions and environmental pollution. The advancement in biosensors employing urea demonstrates the compound's utility in enhancing analytical methods for both medical diagnostics and environmental monitoring, showcasing the interdisciplinary applications of this chemical moiety (Botewad et al., 2021).
Eigenschaften
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-22(25-14-18-6-3-5-17-4-1-2-7-21(17)18)24-12-16-10-20(13-23-11-16)19-8-9-27-15-19/h1-11,13,15H,12,14H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJQETUVMZPMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2669441.png)
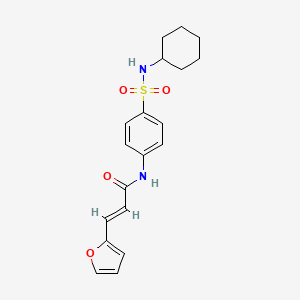
![2-[(4-methylphenyl)sulfonylamino]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2669444.png)
![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2669445.png)
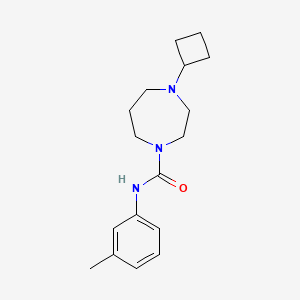
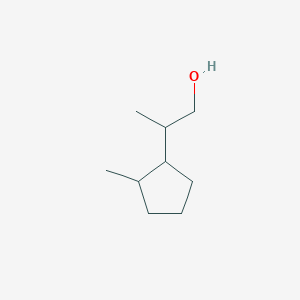
![3-[(4-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2669451.png)
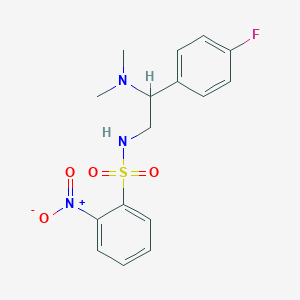
![Tetrazolo[1,5-a]pyridin-8-ylboronic acid](/img/structure/B2669454.png)
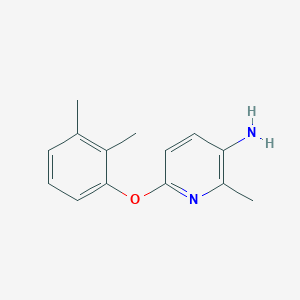
![1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2669456.png)

![N-{6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B2669458.png)